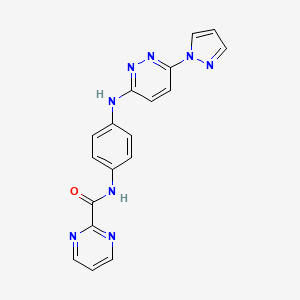

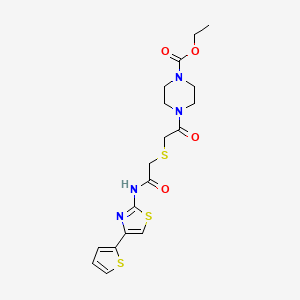

![molecular formula C17H23N7O B2488455 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide CAS No. 1448124-19-3](/img/structure/B2488455.png)

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide is a compound with a complex structure involving cyclohexene, azetidine, and triazolopyrimidine moieties. This compound belongs to a class of substances that show potential in various scientific fields due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds often involves multicomponent reactions that can include the condensation of amino triazoles with diketones or other suitable carbonyl compounds. For example, a related synthesis involves the three-component reaction of 5-amino-1,2,3-triazole-4-carboxamide with malononitrile and cyclohexanone to prepare a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine (Gladkov et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using X-ray diffraction, NMR, and other spectroscopic methods. For instance, the structure of a novel derivative of pyrimidine was characterized by X-ray single crystal diffraction and a variety of selected spectroscopic techniques (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclizations, rearrangements, and condensations, to form a wide range of heterocyclic compounds. An example is the anomalous cyclization of some (pyrimidin-2-yl)hydrazones derived from ethyl acetoacetate to give [1,2,4]triazolo[1,5-a]pyrimidine derivatives, showcasing the reactivity of the triazolopyrimidine ring (Erkin & Krutikov, 2007).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Modification

Research has demonstrated the utility of structural modification in the synthesis of heterocyclic compounds. For instance, the anomalous cyclization of ethyl acetoacetate derivatives has been shown to produce triazolo[1,5-a]pyrimidine derivatives, highlighting the potential for creating structurally diverse molecules through specific reactions (Erkin & Krutikov, 2007). Similarly, the synthesis of dihalogentriphenylphosphorane derivatives has been reported to yield heterocondensed pyrimidines, further illustrating the versatility of synthetic approaches in accessing new chemical entities (Wamhoff, Kroth, & Strauch, 1993).

Biological Activity Studies

Several studies have explored the potential biological activities of compounds related to N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide. For instance, novel N-arylpyrazole-containing enaminones have been synthesized and tested for their cytotoxic effects against human breast and liver carcinoma cell lines, revealing comparable inhibition effects to standard treatments (Riyadh, 2011). Additionally, new thienopyrimidine derivatives have demonstrated pronounced antimicrobial activity, indicating the potential for these compounds to be developed into effective antimicrobial agents (Bhuiyan et al., 2006).

Eigenschaften

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N7O/c1-23-15-14(21-22-23)16(20-11-19-15)24-9-13(10-24)17(25)18-8-7-12-5-3-2-4-6-12/h5,11,13H,2-4,6-10H2,1H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNJNFTVPNIDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCCC4=CCCCC4)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B2488372.png)

![2-{[(1,5-dimethyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B2488380.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2488381.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)

![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2488392.png)

![5-(2-chlorophenyl)-3-(2-methoxyethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2488393.png)